N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, an oxazole ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption of this process hampers the survival and proliferation of the bacteria .
Biochemical Pathways
The compound affects the mycolic acid transport pathway, which is vital for the survival of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
The compound’s efficacy suggests it has suitable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis in the host .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound has shown better in vivo efficacy, suggesting it remains stable and effective in a biological environment .
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Formation of Carboxamide Group: The carboxamide group is typically introduced through the reaction of the oxazole derivative with benzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: It has been investigated for its antimicrobial, anticancer, and antioxidant activities.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide.
Oxazole Derivatives: Compounds like 2-oxazoline and 2-oxazolecarboxylic acid are structurally related to the oxazole moiety in the compound.
Uniqueness
This compound is unique due to its combined benzothiazole and oxazole structures, which confer distinct chemical and biological properties. This combination enhances its potential as a multi-target agent in medicinal chemistry and other scientific research applications .
Properties
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-13-7-8-15-17(11-13)25-19(21-15)22(12-14-5-3-2-4-6-14)18(23)16-9-10-20-24-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOWZMJHDHYEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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